2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound with a complex structure that includes fluorine, iodine, methoxymethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of methoxymethoxy and trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The methoxymethoxy group can also affect its solubility and reactivity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-iodo-3-(methoxymethoxy)benzene
- 2-Fluoro-1-iodo-3-(3-methoxy-1-propyn-1-yl)benzene
- 2-Fluoro-1-iodo-3-methoxy-5-methylbenzene
Uniqueness
2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various applications compared to its similar counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H7F4IO2 |
---|---|
Molecular Weight |
350.05 g/mol |
IUPAC Name |
2-fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F4IO2/c1-15-4-16-8-5(9(11,12)13)2-3-6(14)7(8)10/h2-3H,4H2,1H3 |
InChI Key |
AMVRZHLIVQSCTN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1F)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.